molecular formula C14H13N5 B11860774 9H-Purine, 6-aziridinyl-9-benzyl- CAS No. 92193-48-1

9H-Purine, 6-aziridinyl-9-benzyl-

Cat. No.: B11860774
CAS No.: 92193-48-1
M. Wt: 251.29 g/mol
InChI Key: JECXDRGFMACCDP-UHFFFAOYSA-N
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Description

6-(aziridin-1-yl)-9-benzyl-9H-purine is a compound that features both aziridine and purine moieties. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them versatile intermediates in organic synthesis . Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aziridin-1-yl)-9-benzyl-9H-purine can be approached by coupling aziridines with purine derivatives. One common method involves the reaction of aziridine with a suitable purine precursor under basic conditions. For instance, the transformation of alkenes into aziridines can be achieved electrochemically, producing a dicationic intermediate that reacts with primary amines .

Industrial Production Methods

Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This process can be controlled through various polymerization mechanisms, including cationic and anionic polymerization . The production of purine derivatives typically involves multi-step organic synthesis, starting from simpler aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

6-(aziridin-1-yl)-9-benzyl-9H-purine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include oxaziridines, amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(aziridin-1-yl)-9-benzyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(aziridin-1-yl)-9-benzyl-9H-purine involves its interaction with biological molecules through its aziridine and purine moieties. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. This can result in the inhibition of specific enzymes or the disruption of cellular processes . The purine moiety can interact with nucleotide-binding sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine and purine derivatives, such as:

Uniqueness

6-(aziridin-1-yl)-9-benzyl-9H-purine is unique due to the combination of aziridine and purine moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and biological research.

Properties

CAS No.

92193-48-1

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

6-(aziridin-1-yl)-9-benzylpurine

InChI

InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-19-10-17-12-13(18-6-7-18)15-9-16-14(12)19/h1-5,9-10H,6-8H2

InChI Key

JECXDRGFMACCDP-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC=NC3=C2N=CN3CC4=CC=CC=C4

Origin of Product

United States

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